N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE is a complex organic compound that features a thiazole ring and naphthalene moieties
Preparation Methods
The synthesis of N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a naphthalene derivative and a thioamide. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents and conditions for these reactions include the use of appropriate solvents, temperature control, and catalysts to ensure the desired transformations
Scientific Research Applications
N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are explored to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is investigated for its applications in materials science, including the development of organic electronics and photonic devices
Mechanism of Action
The mechanism of action of N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring and naphthalene moieties allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, which is crucial for its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being studied .
Comparison with Similar Compounds
N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE can be compared with other similar compounds, such as:
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: This compound is used in organic electronics and has similar structural features.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride: Known for its applications in medicinal chemistry. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c28-24(15-29-23-14-6-10-18-8-2-4-12-20(18)23)27-25-26-22(16-30-25)21-13-5-9-17-7-1-3-11-19(17)21/h1-14,16H,15H2,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKYNOHTVRVHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)COC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.